molecular formula C20H29NO5 B13712882 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid

Cat. No.: B13712882
M. Wt: 363.4 g/mol
InChI Key: JZCXTAVMQYDKHO-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoic acid moiety, and an isopropoxy group. It is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. One common method involves the use of tert-butyl 4-piperidone as a starting material, which undergoes a series of reactions including alkylation, esterification, and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine and benzoic acid moieties of the compound help to position the target protein and the E3 ligase in close proximity, facilitating the formation of the ternary complex necessary for protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which provide both rigidity and flexibility in the development of PROTACs. This unique structure allows for the optimization of drug-like properties and the efficient formation of ternary complexes, making it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C20H29NO5/c1-13(2)25-17-11-15(10-16(12-17)18(22)23)14-6-8-21(9-7-14)19(24)26-20(3,4)5/h10-14H,6-9H2,1-5H3,(H,22,23)

InChI Key

JZCXTAVMQYDKHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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